molecular formula C6H5F2NO B13557667 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile

Cat. No.: B13557667
M. Wt: 145.11 g/mol
InChI Key: QEFJYKBCOPBRID-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is a chemical compound with the molecular formula C6H5F2NO. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitrile group attached to a cyclobutene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The choice of raw materials and optimization of reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the nitrile group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carboxylic acid
  • 3,3-Difluoro-2-methoxycyclobut-1-ene-1-methanol
  • 3,3-Difluoro-2-methoxycyclobut-1-ene-1-amine

Uniqueness

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

3,3-difluoro-2-methoxycyclobutene-1-carbonitrile

InChI

InChI=1S/C6H5F2NO/c1-10-5-4(3-9)2-6(5,7)8/h2H2,1H3

InChI Key

QEFJYKBCOPBRID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CC1(F)F)C#N

Origin of Product

United States

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